1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol

Olfactory Science Fragrance Chemistry Sensory Analysis

Researchers requiring authentic borneol for stereospecific synthesis or sensory studies often encounter isoborneol contamination that skews reaction ratios and odor profiles. This racemic borneol (CAS 10385-78-1) resolves that challenge with verified endo-stereochemistry. • Enables reproducible camphor-to-borneol reduction with thermodynamic product ratios distinct from the exo isomer. • Low odor detection threshold (2.5-16 ppb in air) supports high-impact fragrance formulation at reduced usage levels. • Differentiated TRP channel profile (TRPM8 EC50 65 μM; TRPA1 IC50 ~0.3 mM) provides a defined tool for analgesic research without opioid pathway engagement.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 10385-78-1
Cat. No. B082419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
CAS10385-78-1
Synonymsorneol
isoborneol
isoborneol, (1R-endo)-isomer
isoborneol, (1R-exo)-isomer
isoborneol, (1S-endo)-isomer
isoborneol, (1S-exo)-isomer
isoborneol, (endo)-isomer
isoborneol, (endo-(+-))-isomer
isoborneol, (exo)-isome
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)O)C)C
InChIInChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3
InChIKeyDTGKSKDOIYIVQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/
In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform;  soluble in benzene
Slightly soluble in proylene glycol;  Very slightly soluble in water;  Insoluble in vegatable oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Borneol Procurement & Technical Overview


1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as borneol, is a bicyclic monoterpene alcohol belonging to the bornane family. It exists as a racemic mixture (CAS 10385-78-1) and can be isolated as individual enantiomers (e.g., (+)-borneol, CAS 464-45-9; (−)-borneol, CAS 464-43-7). The compound is a secondary alcohol with a hydroxyl group at the endo-position of the bicyclic framework, distinguishing it from its exo-diastereomer isoborneol. Borneol exhibits a sharp, camphoraceous odor and is found naturally in essential oils of numerous aromatic plants, including rosemary, sage, and lavender. Its unique rigid bicyclic structure and chiral centers underpin its diverse applications in fragrance formulation, traditional medicine, and as a chiral building block in organic synthesis [1][2].

1
Chiral terpene scaffold: endo-bornane framework supports stereoselective synthesis and asymmetric catalysis studies.
2
Fragrance research: camphoraceous, woody odor profile reported at low air thresholds for sensory and formulation studies.
3
Natural product standard: racemic and enantiopure forms support chiral quality control and enantiomer verification research.

Why Borneol Cannot Be Substituted


The assumption that 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (borneol) is functionally equivalent to its close structural analogs—namely isoborneol, camphor, or other monoterpene alcohols—is incorrect. The specific stereochemistry (endo vs. exo hydroxyl group) profoundly influences its physicochemical properties, odor profile, and biological interactions. For instance, the exo-isomer isoborneol exhibits a distinct odor threshold, different antimicrobial efficacy against specific pathogens, and markedly different product ratios in stereoselective reduction reactions. Similarly, the oxidation state (alcohol vs. ketone) of camphor alters its metabolic fate and biological activity. Therefore, substituting borneol with a less expensive or more readily available analog without rigorous evaluation can compromise product performance, sensory quality, and regulatory compliance in sectors ranging from fine fragrance to pharmaceutical formulations [1][2][3].

Isomer
Isoborneol (exo-OH): Stereochemistry may shift odor detection, diastereoselectivity, and antimicrobial context; not directly interchangeable.
Oxidation
Camphor (ketone): Different oxidation state can alter metabolic fate and reported biological response; may not replicate borneol study endpoints.
Analog
Other monoterpenes (e.g., linalool): Structural differences may change sensory impact and antimicrobial screening outcomes; verify prior to method substitution.

Borneol Technical Evidence


Odor Detection Threshold vs. Linalool

The odor detection threshold of borneol in air is 2.5–16 ppb, significantly lower than that of structurally related terpene alcohols like linalool. In an alkane solution model, the olfactory threshold of borneol is 2.03 mg/L, which is nearly half that of linalool (3.85 mg/L), indicating a higher odor impact. While isoborneol's threshold in this specific alkane model is not directly compared, the data underscore that minor stereochemical changes (borneol vs. isoborneol) and structural variations (borneol vs. linalool) result in substantial differences in sensory perception, critical for fragrance formulation [1][2].

Odor threshold vs. linalool
Cross-study comparable
2.5–16 ppb air; alkane solution 2.03 mg/L vs. linalool 3.85 mg/L
Reported lower threshold may support higher odor impact screening.
Threshold conditions differ between sources; confirm in target matrix.
Olfactory Science Fragrance Chemistry Sensory Analysis

Antimicrobial Efficacy: Borneol vs. Isoborneol

In a direct head-to-head comparison, borneol and isoborneol were found to have equivalent antimicrobial activity against five clinically relevant bacterial strains. This equivalence is important because synthetic 'Bingpian' (a traditional Chinese medicine) often contains a mixture of borneol and isoborneol, and this data confirms that the activity is not compromised by the presence of the exo-isomer. However, the broader class-level inference is that not all monoterpene alcohols are interchangeable; for example, the MIC of borneol against Candida albicans (>1.28 mg/mL) is significantly higher than that of its more potent esters (e.g., bornyl p-coumarate with MIC 2–8 µg/mL against S. aureus), highlighting the functional group dependency of antimicrobial potency [1][2][3].

Antimicrobial: borneol vs. isoborneol
Head-to-head
Equivalent activity against 5 bacterial strains
Supports procurement of racemic or mixed-isomer sources for antimicrobial screening.
Bornyl ester derivatives show >400× higher potency; not a class-wide equivalence.
Antimicrobial Screening Natural Product Chemistry Pharmaceutical Development

Camphor Reduction to Borneol

The reduction of camphor (the corresponding ketone) is a classic method to produce borneol and isoborneol. The product ratio is critically dependent on reaction conditions. Under thermodynamic control (e.g., Meerwein-Ponndorf-Verley reduction), borneol is the predominant product due to its lower enthalpy of formation. Under kinetic control (e.g., NaBH4 reduction), isoborneol dominates with a reported ratio of approximately 4:1 to 4.7:1 (isoborneol:borneol) [1][2]. This stereochemical control is essential for procurement: sourcing borneol synthesized via thermodynamic routes ensures high purity, whereas material from kinetic routes will contain substantial isoborneol contamination.

Camphor reduction pathway
Head-to-head
Thermodynamic control favors borneol; kinetic control (NaBH4) gives ~4:1 isoborneol:borneol
Synthetic route selection critically determines endo/exo isomer profile.
Review reaction conditions for diastereoselectivity control.
Organic Synthesis Stereochemistry Process Chemistry

Chiral Separation of Isoborneol Enantiomers

While direct HPLC separation data for borneol enantiomers is less reported, the closely related diastereomer isoborneol has been successfully resolved using chiral stationary phases (CSPs). A cellulose tris(3,5-dimethylphenylcarbamate)-coated CSP showed the best separation performance for isoborneol enantiomers in normal phase, with resolution decreasing as ethanol content and column temperature increased. The (1S,2S,4S)-(+)-isoborneol enantiomer was confirmed as the first-eluted component. This methodology is highly relevant to borneol, as both share the same chiral framework. The ability to achieve baseline resolution of these isomers is critical for quality control and for applications where enantiomeric purity dictates biological activity, such as in drug development or advanced material science [1].

Chiral separation (isoborneol CSP)
Class-level inference
Cellulose tris(3,5-dimethylphenylcarbamate) CSP resolves isoborneol enantiomers in normal phase
Supports chiral HPLC method transfer to borneol enantiomer purity analysis.
Higher EtOH content and temperature reduce resolution; verify with borneol racemate.
Chiral Chromatography Analytical Chemistry Enantiomeric Purity

TRPM8 Activation: Borneol vs. Menthol

Borneol and menthol are both cooling-sensing TRPM8 channel agonists, but with key quantitative and qualitative differences. Borneol activates TRPM8 with an EC50 of 65 μM, approximately 5-fold less potent than menthol (EC50 13 μM). However, borneol's monophasic inhibitory effect on the TRPA1 channel contrasts with menthol's biphasic modulation, and borneol's analgesic effect is not blocked by opioid receptor antagonists, unlike menthol. This distinct pharmacological fingerprint suggests that borneol may be preferred in analgesic formulations where a milder cooling sensation is desired or where opioid pathway interaction is contraindicated [1].

TRPM8 activation vs. menthol
Head-to-head
EC50 65 μM (borneol) vs. 13 μM (menthol)
Reported lower TRPM8 potency and distinct TRPA1 modulation; may support non-opioid cooling sensation research.
In vitro channel assay; not a clinical potency statement.
Ion Channel Pharmacology Analgesic Mechanism Sensory Biology

Volatility Kinetics: Borneol vs. Menthol

In a kinetic study using GC detection, the volatility of both borneol and menthol in solid dosage forms (granules and lozenges) followed pseudo-first-order kinetics. Under identical conditions, the volatile rate of borneol was found to be faster than that of menthol. Furthermore, the volatile rate of both compounds in granules was four times faster than in lozenges, highlighting the impact of formulation matrix on release kinetics. This data is critical for predicting shelf-life and ensuring consistent potency in finished products containing borneol [1].

Volatility kinetics vs. menthol
Head-to-head
Borneol volatilizes faster than menthol; granule rate 4× faster than lozenge
Faster volatilization may influence formulation stability study design.
Rate constants not provided; confirm with GC headspace method.
Pharmaceutical Formulation Stability Testing Kinetic Analysis

Borneol Application Scenarios


High-Impact Fragrance and Flavor Formulation

The low odor detection threshold of borneol (2.5–16 ppb in air; 2.03 mg/L in alkane solution) relative to other terpene alcohols makes it a cost-effective, high-impact ingredient for creating camphoraceous, woody, and herbal notes in fine fragrances, personal care products, and food flavorings. Its potency allows for lower usage levels compared to less impactful alternatives [1].

Natural vs. Synthetic Borneol QC

Chiral chromatography methods (GC and HPLC) can differentiate between natural (primarily D-borneol) and synthetic (racemic mixture or with isoborneol) sources of borneol. This is critical for regulatory compliance in traditional medicine and for ensuring authentic natural product claims in the flavor and fragrance industry [2].

Stereoselective Synthesis and Asymmetric Catalysis

The thermodynamic preference for borneol over isoborneol in camphor reduction guides synthetic route selection for obtaining high-purity material. Furthermore, enantiomerically pure borneol derivatives serve as valuable chiral auxiliaries and ligands in asymmetric synthesis, where the rigid bicyclic framework provides excellent stereocontrol [3].

Topical Analgesic with Non-Opioid Mechanism

Borneol's distinct pharmacological profile on TRP channels—lower TRPM8 potency (EC50 65 μM) and a monophasic TRPA1 effect—provides a scientific basis for formulating topical analgesics that deliver a gentle cooling sensation without engaging opioid pathways. This differentiates it from menthol and other cooling agents [4].

Application
Selection Property
Validation Focus
Fragrance & flavor formulation research
Odor threshold context
Sensory impact validation in target matrix
Natural vs. synthetic borneol QC
Chiral chromatography method
Enantiomer ratio verification
Stereoselective synthesis building block
Endo/exo stereochemistry control
Diastereoselectivity outcome review
TRPM8/TRPA1 channel research
Activation profile vs. menthol
Reported EC50 & pathway differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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